Poricoic acid A
Overview
Description
Poricoic acid A is a tetracyclic triterpenoid compound isolated from the sclerotium of Poria cocos, a traditional Chinese medicinal fungus. This compound has garnered significant attention due to its potent biological activities, particularly its anti-fibrotic and anti-tumor properties .
Mechanism of Action
Target of Action
Poricoic Acid A (PAA) is a natural product extracted from Poria cocos, a traditional Chinese medicine . It has been found to primarily target the NF-κB/MAPK pathway , Sirt3 , and β-catenin . These targets play crucial roles in various biological processes, including inflammation, fibrosis, and cell proliferation .
Mode of Action
PAA interacts with its targets to bring about significant changes in cellular functions. It inhibits the NF-κB/MAPK pathway, thereby alleviating renal fibrosis in rats with cardiorenal syndrome . PAA also upregulates Sirt3, which in turn promotes the deacetylation of β-catenin . This interaction leads to the suppression of renal fibroblast activation and interstitial fibrosis .
Biochemical Pathways
PAA affects several biochemical pathways. It inhibits the NF-κB/MAPK pathway, which is involved in the regulation of immune responses and inflammation . PAA also influences the TGF-β1-induced Smad3 and MAPK pathways, which are associated with fibrosis and cell proliferation . By modulating these pathways, PAA can alleviate renal fibrosis and suppress cell proliferation .
Result of Action
The molecular and cellular effects of PAA’s action are significant. PAA can alleviate the damage of heart and kidney function in cardiorenal syndrome rats, reduce the pathological damage of kidney tissue and renal fibrosis, and inhibit the renal inflammatory response . In ovarian cancer, PAA induces cell apoptosis and autophagy by regulating the mTOR/p70s6k signaling axis .
Action Environment
The action, efficacy, and stability of PAA can be influenced by various environmental factors. For instance, the physiological environment, such as pH and temperature, can affect the stability and activity of PAA. Additionally, the presence of other compounds or drugs can potentially lead to herb-drug interactions, influencing the action of PAA . .
Biochemical Analysis
Biochemical Properties
Poricoic Acid A interacts with various biomolecules in biochemical reactions. It has been found to modulate the activity of key enzymes and proteins. For instance, it has been shown to regulate the Gas6/AxlNFκB/Nrf2 axis , which plays a crucial role in cellular responses to stress and inflammation. It also modulates the activity of tryptophan hydroxylase-1 (TPH-1), a key enzyme in tryptophan metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It has been shown to inhibit the proliferation of T-cell acute lymphoblastic leukemia cells and ovarian cancer cells . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it has been shown to inhibit the mTOR/p70s6k signaling pathway, which is involved in cell growth and proliferation . It also modulates the Wnt/β-catenin signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settingsFor instance, it has been shown to have sustained anti-tumor effects in in vitro studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It has been shown to regulate the FXR/PPARα-SREBPs pathway, which is involved in lipid homeostasis . It also modulates the activity of TPH-1, a key enzyme in tryptophan metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: Poricoic acid A can be extracted from Poria cocos using organic solvents such as ethyl acetate or methanol. The extraction process involves soaking the sclerotium in the solvent, followed by multiple crystallization steps to purify the compound .
Industrial Production Methods: Industrial production of this compound primarily relies on large-scale extraction from Poria cocos. The process involves:
- Harvesting the sclerotium of Poria cocos.
- Drying and grinding the sclerotium into a fine powder.
- Soaking the powder in an organic solvent (e.g., ethyl acetate or methanol).
- Filtering and concentrating the extract.
- Purifying the compound through repeated crystallization .
Chemical Reactions Analysis
Types of Reactions: Poricoic acid A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which may exhibit different biological activities .
Scientific Research Applications
Poricoic acid A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying triterpenoid chemistry and developing new synthetic methodologies.
Medicine: The compound has shown promise in treating chronic kidney disease, cancer, and other conditions due to its anti-fibrotic and anti-tumor properties
Industry: this compound is explored for its potential use in developing new pharmaceuticals and therapeutic agents
Comparison with Similar Compounds
Poricoic acid A is unique among triterpenoids due to its specific biological activities and molecular targets. Similar compounds include:
Poricoic acid B: Shares anti-tumor properties but differs in its specific molecular targets and pathways.
Poricoic acid C: Also reduces renal fibrosis but through different signaling pathways.
Pachymic acid: Another triterpenoid from Poria cocos with distinct anti-inflammatory and anti-cancer activities.
This compound stands out for its potent anti-fibrotic and anti-tumor effects, making it a valuable compound for further research and therapeutic development.
Properties
IUPAC Name |
(2R)-2-[(2R,3R,3aR,6S,7S,9bR)-6-(2-carboxyethyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H46O5/c1-18(2)20(5)9-10-21(28(35)36)27-25(32)17-31(8)24-12-11-22(19(3)4)29(6,15-14-26(33)34)23(24)13-16-30(27,31)7/h12-13,18,21-22,25,27,32H,3,5,9-11,14-17H2,1-2,4,6-8H3,(H,33,34)(H,35,36)/t21-,22+,25-,27+,29+,30-,31+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVAQLXUMUVEKGR-SMFZDKLCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C1C(CC2(C1(CC=C3C2=CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CC=C3C2=CC[C@H]([C@]3(C)CCC(=O)O)C(=C)C)C)C)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H46O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401346653 | |
Record name | Poricoic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
498.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137551-38-3 | |
Record name | Poricoic acid A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401346653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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